



Hpk1-IN-35 experimental controls and best practices

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|----------------------|------------|-----------|
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Technical Support Center: Hpk1-IN-35

Welcome to the technical support center for **Hpk1-IN-35**. This guide provides researchers, scientists, and drug development professionals with essential information, experimental best practices, and troubleshooting advice for the effective use of Hpk1-IN-35, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is Hpk1-IN-35 and what is its mechanism of action?

A1: Hpk1-IN-35 is a potent and selective small molecule inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting the kinase activity of HPK1, **Hpk1-IN-35** blocks the phosphorylation of downstream substrates like SLP-76, thereby enhancing T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[1]

Q2: What are the key in vitro activity values for **Hpk1-IN-35**?

A2: **Hpk1-IN-35** has demonstrated potent activity in both biochemical and cellular assays. Key values are summarized in the table below.

Q3: What is the difference between the biochemical IC50 and the cellular IC50/EC50?



A3: The biochemical IC50 (3.5 nM) measures the concentration of **Hpk1-IN-35** required to inhibit the activity of the isolated HPK1 enzyme by 50% in a cell-free system. The cellular IC50 (1.04 μM for p-SLP76 inhibition) is the concentration needed to achieve 50% inhibition of a specific target inside a living cell. The cellular EC50 (1.19 μM for IL-2 secretion) is the concentration that produces 50% of the maximum biological effect (in this case, IL-2 production). The difference in these values is expected, as factors like cell membrane permeability, intracellular ATP concentrations, and the presence of other cellular components can influence the inhibitor's effectiveness in a cellular context.

Q4: What is the recommended starting concentration for my experiments?

A4: For cellular assays, a good starting point is to perform a dose-response experiment ranging from 0.1 μ M to 10 μ M. Based on published data, significant inhibition of p-SLP76 and induction of IL-2 secretion in Jurkat cells are observed within this range.[1] For in vitro kinase assays, a starting concentration of 5-10 times the biochemical IC50 (approximately 17.5-35 nM) is recommended to achieve complete inhibition. Always perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: What is the kinase selectivity profile of **Hpk1-IN-35**?

A5: The original publication describing **Hpk1-IN-35** states that it was tested against a panel of kinases and showed "favorable selectivity".[2] However, the detailed quantitative data from this selectivity panel is not publicly available in the publication's abstract. Therefore, it is crucial for researchers to be aware of potential off-target effects.

Q6: What vehicle should I use to dissolve and dilute **Hpk1-IN-35**?

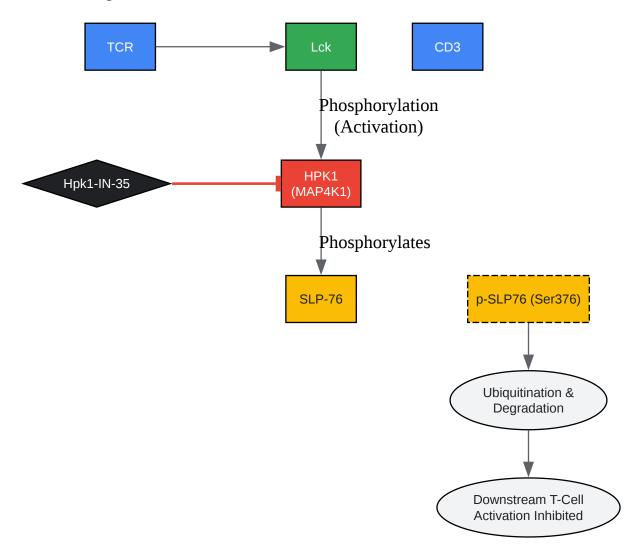
A6: **Hpk1-IN-35** is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, this stock solution should then be diluted in your culture medium to the final desired concentration. It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest inhibitor concentration, to account for any effects of the solvent itself.

Data Presentation



| Parameter | Value | Assay System | Reference |
|------------------|---------|---------------------------------------|-----------|
| Biochemical IC50 | 3.5 nM | In vitro HPK1 kinase assay | [1] |
| Cellular IC50 | 1.04 μΜ | Inhibition of p-SLP76 in Jurkat cells | [1] |
| Cellular EC50 | 1.19 μΜ | IL-2 secretion in Jurkat cells | [1] |

Mandatory Visualizations



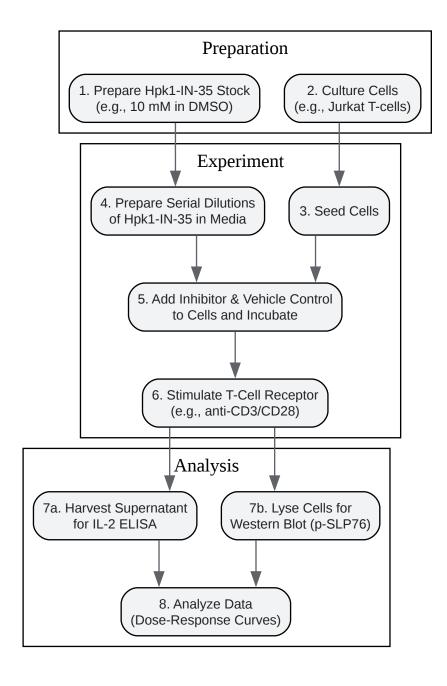
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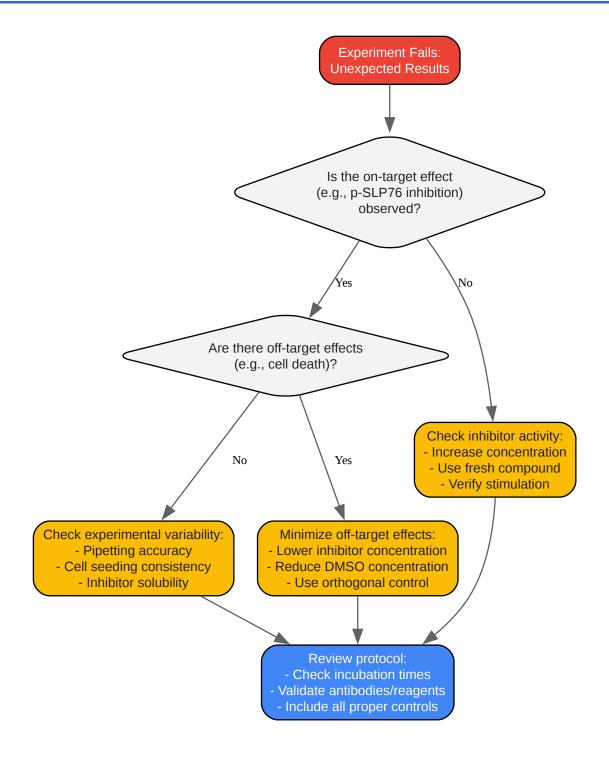
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Caption: Hpk1 signaling pathway and the inhibitory action of **Hpk1-IN-35**.









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
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